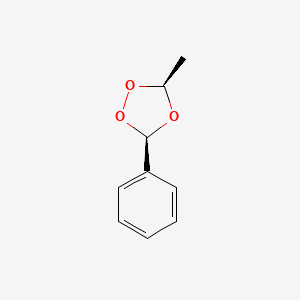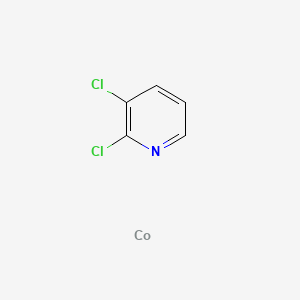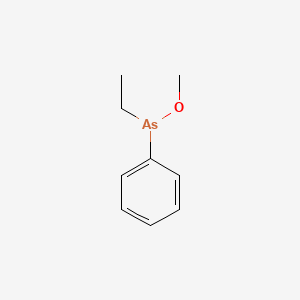
Methyl ethylphenylarsinite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ethylphenylarsinite is an organoarsenic compound that has garnered attention due to its unique chemical properties and potential applications. This compound consists of a methyl group, an ethyl group, and a phenyl group attached to an arsenic atom. The presence of arsenic in its structure makes it a subject of interest in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl ethylphenylarsinite typically involves the reaction of phenylarsine oxide with methyl and ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme can be represented as follows:
PhAsO+CH3X+C2H5X→PhAs(CH3)(C2H5)+HX
where PhAsO represents phenylarsine oxide, CH₃X represents a methyl halide, and C₂H₅X represents an ethyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ethylphenylarsinite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state arsenic compounds.
Substitution: Nucleophilic or electrophilic substitution reactions can replace one or more of the organic groups attached to the arsenic atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various substituted organoarsenic compounds.
Applications De Recherche Scientifique
Methyl ethylphenylarsinite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl ethylphenylarsinite involves its interaction with molecular targets, such as enzymes and proteins. The arsenic atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to that of other arsenic-containing compounds, which are known to interfere with cellular metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl phenylarsine oxide: Similar structure but lacks the ethyl group.
Ethyl phenylarsine oxide: Similar structure but lacks the methyl group.
Dimethyl phenylarsine: Contains two methyl groups instead of one methyl and one ethyl group.
Uniqueness
Methyl ethylphenylarsinite is unique due to the presence of both methyl and ethyl groups attached to the arsenic atom
Propriétés
Numéro CAS |
24582-56-7 |
|---|---|
Formule moléculaire |
C9H13AsO |
Poids moléculaire |
212.12 g/mol |
Nom IUPAC |
ethyl-methoxy-phenylarsane |
InChI |
InChI=1S/C9H13AsO/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
Clé InChI |
YFMTZEVXQWBVTH-UHFFFAOYSA-N |
SMILES canonique |
CC[As](C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


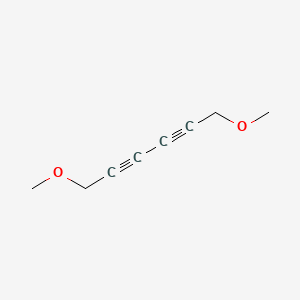

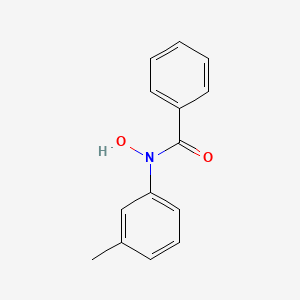

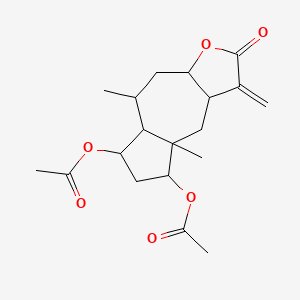



![8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14703533.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)
